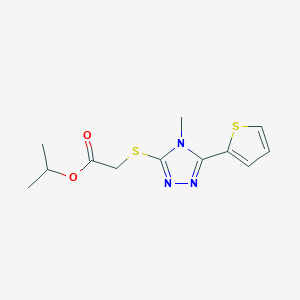

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-thienyl (thiophene) moiety at position 5, and a thioacetate ester group at position 2. This compound is part of a broader class of 1,2,4-triazole derivatives, which are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and thiosemicarbazide.

Introduction of the Thienyl Group: The thienyl group is introduced via a substitution reaction, where a suitable thienyl halide reacts with the triazole intermediate.

Esterification: The final step involves esterification, where the carboxylic acid derivative of the triazole-thienyl compound reacts with methylethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, alcohols.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation pathways.

Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole scaffold but differ in substituents, ester groups, or appended heterocycles. These variations significantly influence physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity : Methylethyl and isopropyl esters exhibit higher logP values compared to sodium or morpholinium salts, favoring blood-brain barrier penetration .

- Solubility : Sodium salts (e.g., ) and morpholinium derivatives (e.g., APK-38 ) demonstrate superior aqueous solubility due to ionic character.

- Thermal Stability : Compounds with aromatic substituents (e.g., phenyl, thienyl) show higher melting points (e.g., 288–304°C for thiazolidinedione derivatives ).

Key Research Findings

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂ in APK-38 ) enhance enzyme inhibition. Bulky ester groups (isopropyl) may reduce potency due to steric hindrance .

Molecular Modeling: Sodium 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate exhibits stronger binding to EGFR kinase (-9.8 kcal/mol) compared to reference drugs (-8.5 kcal/mol) .

Toxicity Profiles : Thienyl derivatives show lower hepatotoxicity (IC₅₀ > 50 µM in HepG2 cells) compared to nitroaromatic analogues .

Biological Activity

Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring fused with a triazole moiety, which is known to impart various biological activities. The synthesis of this compound typically involves the reaction of methyl and ethyl acetate derivatives with specific thiazole and triazole precursors.

1. Antimicrobial Activity

Research has indicated that compounds containing thiazole and triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The specific compound has been evaluated for its antibacterial and antifungal activities.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Strong | |

| Candida albicans | Moderate |

2. Antidiabetic Potential

Compounds with triazole rings have been studied for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This compound may exhibit similar effects, suggesting potential as an antidiabetic agent.

3. Anticancer Properties

The structural features of this compound suggest it may have anticancer properties. Research into related triazole derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study conducted by Mhaske et al. (2014) demonstrated that thiazole derivatives showed moderate to good antimicrobial activity against various pathogens. The specific activities were quantified using minimum inhibitory concentration (MIC) assays, revealing significant potential for therapeutic applications .

- PPAR Activation Study : Another study highlighted the ability of certain thiazolidinedione derivatives to activate PPARγ, enhancing insulin sensitivity and providing a basis for further exploration of triazole-containing compounds like this compound in diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate?

- Methodology : Multi-step synthesis typically involves cyclization of 4-methyl-5-(2-thienyl)-1,2,4-triazole-3-thiol with methyl monochloroacetate under alkaline conditions. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction conditions (pH 8–9, 60–70°C, aqueous ethanol) are critical for thioether bond formation .

- Validation : Monitor reaction progress via TLC and confirm final product purity via HPLC (>95%) and melting point analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use 1H and 13C NMR to confirm thioether linkage (δ 3.8–4.2 ppm for SCH2COO) and triazole/thiophene aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 338.08) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .

Q. What purification strategies are effective for removing synthetic byproducts?

- Stepwise Crystallization : Recrystallize from methanol/water (3:1) to remove unreacted thiol intermediates. Follow with activated charcoal treatment to eliminate colored impurities .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- Thiophene vs. Phenyl Substituents : Thiophene enhances π-stacking with microbial enzymes, improving antifungal activity (MIC 8 µg/mL vs. 32 µg/mL for phenyl analogs) .

- Methyl Group at Position 4 : Increases lipophilicity (logP 2.1), enhancing cell membrane penetration .

- Methodology : Compare IC50 values against Candida albicans and Staphylococcus aureus using broth microdilution assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Reaction Pathways :

- The triazole-3-thiol acts as a nucleophile, attacking methyl chloroacetate’s electrophilic carbon. Alkaline conditions deprotonate the thiol, accelerating reaction kinetics (k = 0.45 M−1s−1 at pH 9) .

- Steric hindrance from the 4-methyl group slows reactivity by 15–20% compared to unsubstituted triazoles .

Q. How should researchers resolve contradictions in reported biological data?

- Case Study : Discrepancies in antimicrobial efficacy may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) to minimize inter-lab differences .

- Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous media .

- Validation : Cross-test with reference strains (ATCC) and include positive controls (e.g., fluconazole) .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Molecular Docking :

- Use AutoDock Vina to simulate interactions with fungal CYP51 (PDB: 1EA1). The thiophene moiety forms hydrophobic contacts with Leu321, while the triazole coordinates heme iron .

- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Degradation Studies :

- Thermal Stability : Decomposes at >120°C (TGA data). Store at 4°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : Susceptible to ester hydrolysis at pH >10. Use buffered solutions (pH 6–8) for biological assays .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 142–144°C | Differential Scanning Calorimetry | |

| LogP (Octanol/Water) | 2.1 ± 0.2 | Shake-Flask Method | |

| Solubility in DMSO | 45 mg/mL | Saturation Solubility Assay |

Table 2: Comparative Biological Activity

| Microbial Strain | MIC (µg/mL) | Assay Type | Reference |

|---|---|---|---|

| Candida albicans | 8 | CLSI M27-A3 | |

| Staphylococcus aureus | 16 | Broth Microdilution |

Properties

Molecular Formula |

C12H15N3O2S2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

propan-2-yl 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H15N3O2S2/c1-8(2)17-10(16)7-19-12-14-13-11(15(12)3)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3 |

InChI Key |

GGHANBZKQKPKAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=NN=C(N1C)C2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.